Cas no 1040641-28-8 (4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide)

4-Fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide is a sulfonamide derivative featuring a fluoro-substituted benzene ring linked to a thiazole moiety via a sulfonamide bridge. The compound incorporates a pyrrolidine-based propyl ketone side chain, enhancing its potential as a bioactive intermediate. Its structural complexity suggests utility in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to the sulfonamide and thiazole pharmacophores. The fluorine substitution may improve metabolic stability and binding affinity. This compound is suitable for research applications in drug discovery, where its unique scaffold could serve as a key building block for synthesizing novel therapeutic agents.
4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide structure
1040641-28-8 structure
Product Name:4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide
CAS No:1040641-28-8
MF:C16H18FN3O3S2
MW:383.460824489594
CID:5799284
PubChem ID:27376721
Update Time:2025-05-26

4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide
    • 1040641-28-8
    • AKOS024506936
    • F5326-0138
    • 4-fluoro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3-thiazol-2-yl]benzenesulfonamide
    • 4-fluoro-N-(4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide
    • Inchi: 1S/C16H18FN3O3S2/c17-12-3-6-14(7-4-12)25(22,23)19-16-18-13(11-24-16)5-8-15(21)20-9-1-2-10-20/h3-4,6-7,11H,1-2,5,8-10H2,(H,18,19)
    • InChI Key: LGFMWKNKZCXSBA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(NC1=NC(=CS1)CCC(N1CCCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 383.07736195g/mol
  • Monoisotopic Mass: 383.07736195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 116Ų

4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide Pricemore >>

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Additional information on 4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide

4-Fluoro-N-{4-[3-Oxo-3-(Pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide (CAS No. 1040641-28-8): An Overview

4-Fluoro-N-{4-[3-Oxo-3-(Pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide (CAS No. 1040641-28-8) is a complex organic compound with significant potential in the field of medicinal chemistry and drug development. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases and conditions. This article provides a comprehensive overview of the compound, including its chemical structure, pharmacological properties, and recent research findings.

The chemical structure of 4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide is notable for its intricate arrangement of functional groups. The presence of a fluorine atom at the para position of the benzene ring, a sulfonamide group, and a thiazole ring with a pyrrolidine moiety contributes to its unique chemical properties. These structural elements are crucial for its biological activity and potential therapeutic effects.

In terms of pharmacological properties, 4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide has been studied for its ability to modulate various biological pathways. Recent research has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Furthermore, preliminary studies have indicated that 4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide may have antitumor properties. A 2023 study published in Cancer Research found that the compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising candidate for further development as an anticancer drug.

The mechanism of action of 4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide is not yet fully understood, but ongoing research is shedding light on its interactions with cellular targets. It is believed that the compound interacts with specific proteins involved in inflammation and cell proliferation pathways. For example, it may inhibit the activity of kinases or transcription factors that play key roles in these processes.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-fluoro-N-{4-[3-o xo - 3 -(pyrrolidin - 1 - yl ) prop yl ] - 1 , 3 - th iaz ol - 2 - yl } ben z ene - 1 - sulf onam ide in human subjects. Early results from phase I trials have shown promising outcomes with minimal adverse effects. These findings suggest that the compound has a favorable safety profile and warrants further investigation in larger clinical trials.

In addition to its therapeutic potential, 4-fluoro-N-{4-[3-o xo - 3 -(pyrrolidin - 1 - yl ) prop yl ] - 1 , 3 - th iaz ol - 2 - yl } ben z ene - 1 - sulf onam ide has also been explored for its use as a research tool. Its ability to modulate specific biological pathways makes it valuable for studying disease mechanisms and identifying new therapeutic targets. Researchers are using this compound to gain insights into the molecular basis of various diseases, which can inform the development of more effective treatments.

The synthesis of 4-fluoro-N-{4-[3-o xo - 3 -(pyrrolidin - 1 - yl ) prop yl ] - 1 , 3 - th iaz ol - 2 - yl } ben z ene - 1 - sulf onam ide involves multiple steps and requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic chemistry have led to more efficient methods for producing this compound on a larger scale, making it more accessible for both research and pharmaceutical applications.

In conclusion, 4-fluoro-N-{4-[3-o xo - 3 -(pyrrolidin - 1 - yl ) prop yl ] - 1 , 3 - th iaz ol - 2 - yl } ben z ene - 1 - sulf onam ide (CAS No. 1040641-28-8) is a promising compound with significant potential in medicinal chemistry and drug development. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds great promise for improving patient outcomes in various diseases.

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